molecular formula C9H7FOS B1337266 8-fluoro-2,3-dihydro-4H-thiochromen-4-one CAS No. 21243-12-9

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

Cat. No. B1337266
CAS RN: 21243-12-9
M. Wt: 182.22 g/mol
InChI Key: DLPXAUNBZAYCFB-UHFFFAOYSA-N
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Description

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as F2T, is an organic compound that has been found to have a variety of biomedical applications. It is a thiochromenone, which is a type of organic compound that contains a thiochromen-4-one moiety, making it a highly useful compound for research. F2T has been found to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects. In addition, F2T has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and diabetes.

Scientific Research Applications

Medicinal Chemistry Privileged Scaffolds

Thiochroman-4-one derivatives, due to their structural relationship with chromones (benzopyrans), are recognized as privileged scaffolds in medicinal chemistry. They exhibit promising biological activities and are a focus of ongoing research to develop new therapeutic agents .

Anticancer Research Cytotoxic Activities

Research has been conducted on thiochromanone-based thiosemicarbazones, particularly those substituted at the C-8 position, which includes 8-fluorothiochroman-4-one. These compounds have shown higher cytotoxicity and are being evaluated for their potential as anticancer agents .

Antileishmanial Activity Acyl Hydrazones Derivatization

Derivatives of thiochroman-4-ones, when modified with acyl hydrazones, have shown significant enhancement in antileishmanial activity. This suggests a potential application in the treatment of leishmaniasis, a disease caused by protozoan parasites .

properties

IUPAC Name

8-fluoro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXAUNBZAYCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427928
Record name 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

CAS RN

21243-12-9
Record name 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-[(2-Fluorophenyl)sulfanyl]propanoic acid (4.0 g, 20 mmol) was mixed with concentrated sulphuric acid (20 ml) at 0–5° C. The reaction solution was stirred at 0 to 5° C. for 3 h then allowed to warm up to room temperature overnight. The mixture was quenched dropwise into ice to give a white suspension. The aqueous phase was extracted with ethyl acetate (1×200 ml, 1×100 ml). The combined organic phases were washed with saturated sodium bicarbonate solution (1×50 ml), water (1×50 ml), 1M hydrochloric acid (50 ml) and water (2×50 ml). The organic phase was dried over magnesium sulphate, filtered and concentrated under vacuum. The title compound was isolated as a yellow solid (2.10 g, 11.5 mmol, 58%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
58%

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